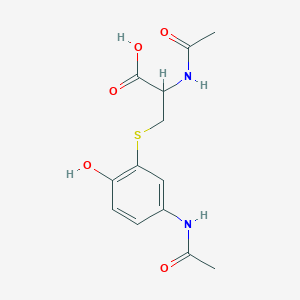![molecular formula C24H31NO13 B13384219 N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13384219.png)
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a fluorogenic substrate used primarily in enzyme assays to detect glycosidase activities. This compound is particularly useful in studying the breakdown of complex carbohydrates and is vital in research related to genetic disorders and lysosomal storage diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The starting materials often include 4-methylumbelliferone and various protected sugar derivatives. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which is essential for producing the compound in quantities required for extensive research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the release of 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moiety or the aglycone part of the molecule.
Substitution: Functional groups on the sugar moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions efficiently.
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activities.
Biology: Helps in understanding the metabolism of carbohydrates and the role of glycosidases in various biological processes.
Medicine: Vital in diagnosing and researching genetic disorders and lysosomal storage diseases where abnormal glycosidase activity is observed.
Industry: Employed in quality control processes to detect glycosidase contamination in various products.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the enzyme activity. The molecular targets are the glycosidases, and the pathways involved include the breakdown of complex carbohydrates into simpler sugars.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate used to detect β-galactosidase activity.
4-Methylumbelliferyl α-D-glucopyranoside: Used to detect α-glucosidase activity.
4-Methylumbelliferyl β-D-glucuronide: Employed in assays to detect β-glucuronidase activity.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be hydrolyzed by specific glycosidases, making it highly useful in studying diseases related to glycosidase deficiencies. Its high fluorescence upon hydrolysis also makes it a sensitive and reliable substrate for enzyme assays.
Propiedades
Fórmula molecular |
C24H31NO13 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28) |
Clave InChI |
VSWQTQWBDDXHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)


![5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13384193.png)

![N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13384201.png)
![sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)

